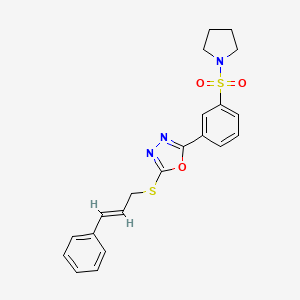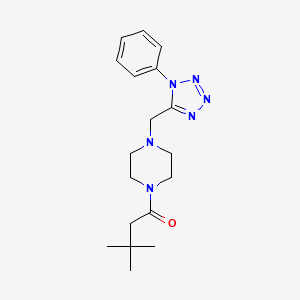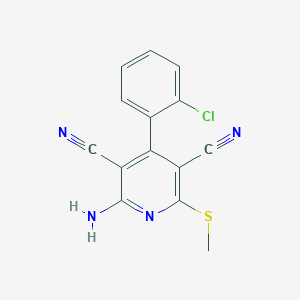
2-氨基-4-(2-氯苯基)-6-甲硫基吡啶-3,5-二碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The exact synthesis route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the chlorophenyl group, the methylsulfanyl group, and the nitrile groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino group, the chlorophenyl group, the methylsulfanyl group, and the nitrile groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
合成与生物活性
化合物2-氨基-4-(2-氯苯基)-6-甲硫基嘧啶-3,5-二腈因其在制药、生物和医学领域广泛的应用而受到关注。由于其潜在的治疗应用,它被用作“特权支架”。已经开发出用于此类化合物的有效合成方法,包括新型4-酰基-2-氨基-3,5-二腈-6-硫基嘧啶,以探索它们的各种生物活性(Grigor’ev 等,2015)。
抗真菌和抗菌剂
已经研究了衍生自2-氨基-4-(2-氯苯基)-6-甲硫基嘧啶-3,5-二腈的化合物及其抗真菌活性。由相关结构合成的含有稠合1,2,4-三嗪部分的新型多杂环化合物已显示出作为抗真菌剂的潜力,强调了该化合物在开发新的抗菌治疗中的效用(Ibrahim 等,2008)。
阿尔茨海默病治疗
对2-氨基-4-(2-氯苯基)-6-甲硫基嘧啶-3,5-二腈衍生物的研究促进了具有胆碱能和神经保护特性的多效药物的开发。由于这些化合物能够抑制乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BuChE),这是阿尔茨海默病进展中的关键酶,因此它们被考虑用于治疗阿尔茨海默病和神经血管疾病(Samadi 等,2010)。
缓蚀
除了其生物应用之外,2-氨基-4-(2-氯苯基)-6-甲硫基嘧啶-3,5-二腈衍生物已被评估为酸性环境中低碳钢的缓蚀剂。这突出了该化合物在工业应用中的多功能性和潜力,其中耐腐蚀性至关重要(Ansari 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S/c1-20-14-10(7-17)12(9(6-16)13(18)19-14)8-4-2-3-5-11(8)15/h2-5H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIMCPNTZSOJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2743736.png)
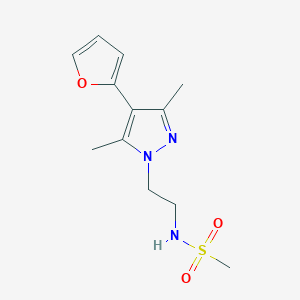


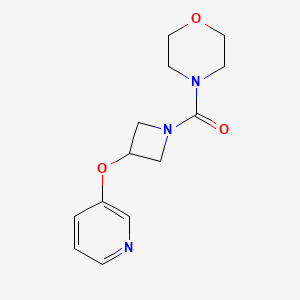
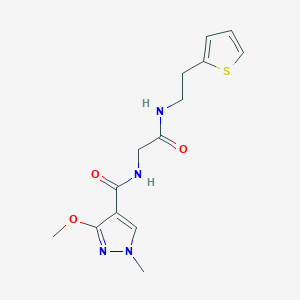
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743746.png)
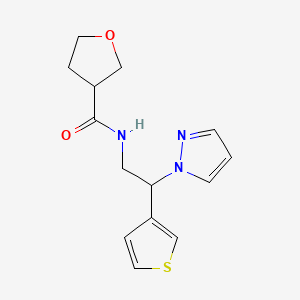
![7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743748.png)
